1-Oxa-6-azaspiro[2.5]octane
Overview
Description
1-Oxa-6-azaspiro[25]octane is a heterocyclic compound that features a spirocyclic structure, which means it has two rings that share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Oxa-6-azaspiro[2.5]octane can be synthesized through the reaction of cyclohexanone with ammonia and sodium hypochlorite . This reaction is highly exothermic and releases a significant amount of gas, making it challenging to control in batch processes. To address these challenges, a microreaction system has been developed that allows for precise control of droplet dispersion, temperature, reaction time, and phase separation .
Industrial Production Methods
The continuous-flow synthesis method is more efficient and safer than traditional batch synthesis. This method involves a microreaction system that enhances the concentration of the product and improves the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-Oxa-6-azaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the spirocyclic structure.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
1-Oxa-6-azaspiro[2.5]octane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Oxa-6-azaspiro[2.5]octane exerts its effects involves its interaction with specific molecular targets and pathways. The compound acts as a selective electrophilic aminating agent for nucleophiles, including nitrogen, sulfur, carbon, and oxygen nucleophiles . This selectivity and the absence of strongly acidic or basic byproducts make it a valuable reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spirocyclic structure but has different applications, particularly in antituberculosis activity.
6-Benzyl-1-oxa-6-azaspiro[2.5]octane:
Uniqueness
1-Oxa-6-azaspiro[2.5]octane is unique due to its specific spirocyclic structure, which provides a combination of flexibility and limited degrees of freedom. This makes it a versatile building block in organic synthesis and a valuable tool in various scientific research applications .
Properties
IUPAC Name |
1-oxa-6-azaspiro[2.5]octane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-3-7-4-2-6(1)5-8-6/h7H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCSVOVCWWWPBKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801310197 | |
Record name | 1-Oxa-6-azaspiro[2.5]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801310197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185-71-7 | |
Record name | 1-Oxa-6-azaspiro[2.5]octane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=185-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Oxa-6-azaspiro[2.5]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801310197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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